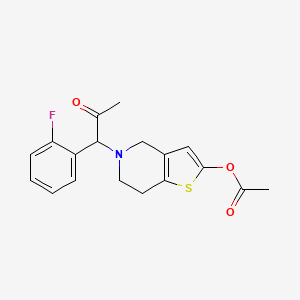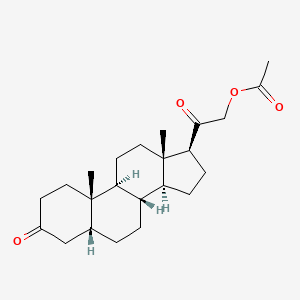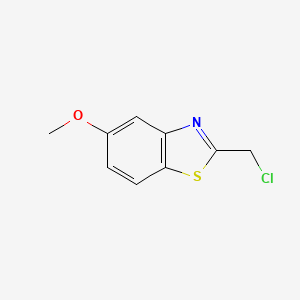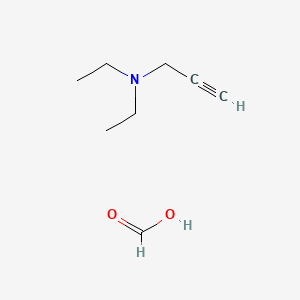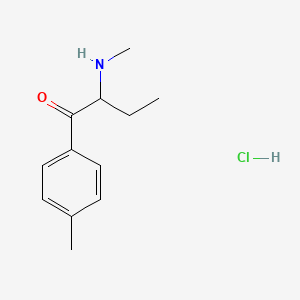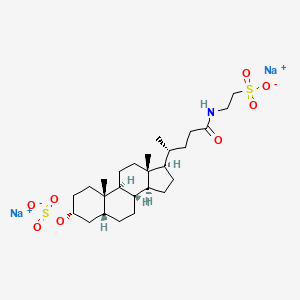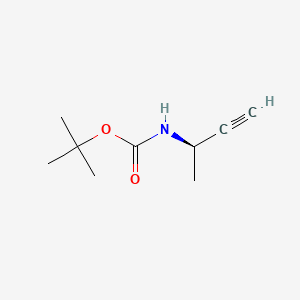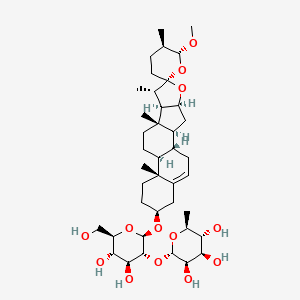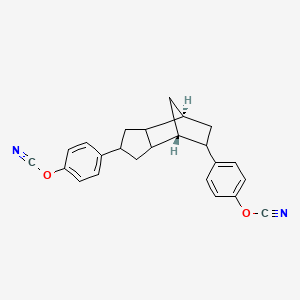
Dicyclopentadienylbisphenol cyanate ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopentadienylbisphenol cyanate ester is a chemical compound with the molecular formula C24H22N2O2 and a molecular weight of 370.45 . It has a complexity of 659, a topological polar surface area of 66, and a heavy atom count of 28 .
Synthesis Analysis
Dicyanate ester containing dicyclopentadiene cycles and epoxy co-polymers were prepared by copolymerization between epoxy and dicyclopentadienylbisphenol cyanate esters (DCPDCE) . The introduction of E51 in the co-polymers would effectively improve the toughness of DCPDCE, while the thermal dimensional stability would be weakened .Molecular Structure Analysis
The molecular structure of Dicyclopentadienylbisphenol cyanate ester is characterized by a molecular weight of 370.4, an XLogP3 of 6.3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The exact mass is 370.168127949, and the monoisotopic mass is also 370.168127949 .Chemical Reactions Analysis
The curing reaction of the build-up film contains two curing reaction processes. The first curing process is suited for the autocatalytic curing model, while the other curing process is suited for the Kamal curing kinetics model .Physical And Chemical Properties Analysis
Dicyclopentadienylbisphenol cyanate ester exhibits properties such as nominal density, high dimensional stability, low moisture absorption, high-temperature operating conditions, low loss factor, low dielectric constant, EMI shielding, low defect density, strong wave permeability, thermo-mechanical and chemical stability, excellent UV aging resistance, radiation resistance, excellent adhesion to conducting metals up to 250 °C, resistance to microcracks, glass transition temperature (240–290 °C), and good processability .Applications De Recherche Scientifique
High-Performance Thermoset–Thermoset Polymer Blends
Dicyclopentadienylbisphenol cyanate ester, as part of cyanate ester (CE) formulations, has been extensively researched for its application in creating high-performance thermoset–thermoset polymer blends. These materials exhibit superior thermal and mechanical properties, making them suitable for advanced engineering applications. One study highlights the formulation of blends using a commercial bismaleimide (BMI) mixture, CE, and a co-monomer with allyl and cyanate pendant groups. The cure of these resins was monitored through differential scanning calorimetry (DSC), while their properties were assessed using dynamic mechanical thermal analysis (DMTA). It was found that these blends could form linked interpenetrating networks (LIPNs), displaying a single glass transition temperature that could exceed 350°C, depending on the co-monomers used. This suggests their potential for applications requiring high thermal stability (Hamerton, 1996).
Applications in High Performance Printed Circuit Boards (PCBs)
The application of cyanate ester resins, including dicyclopentadienylbisphenol cyanate ester, has been reviewed in the context of high-performance printed circuit boards (PCBs). These resins, when modified with epoxy, can significantly enhance the dielectric performance of copper-clad boards. This improvement makes them suitable for high-frequency electronic applications, demonstrating the material's critical role in the development of advanced electronic components and systems (Zeng Zhi, 2003).
Safety And Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCNZOJNSJLMS-PHWWCQNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopentadienylbisphenol cyanate ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

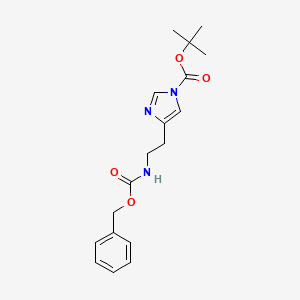
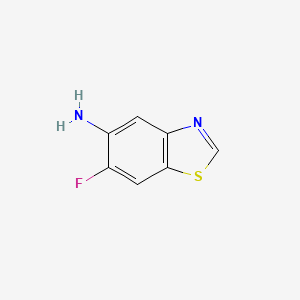
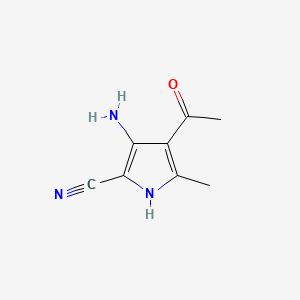
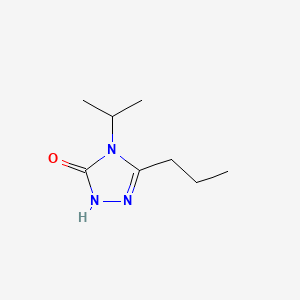
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/no-structure.png)
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
